![molecular formula C10H9Cl2NO4 B3024844 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid CAS No. 57645-26-8](/img/structure/B3024844.png)

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid

Overview

Description

The compound of interest, 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid, is closely related to a family of compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid. These compounds have been studied for their potential as agonists and antagonists for 5-HT4 receptors, which are implicated in gastrointestinal motility and other physiological processes .

Synthesis Analysis

An improved synthesis route for a related compound, butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate, has been reported, which is relevant for the synthesis of 5-Chloro-4-[(chlor

Scientific Research Applications

-

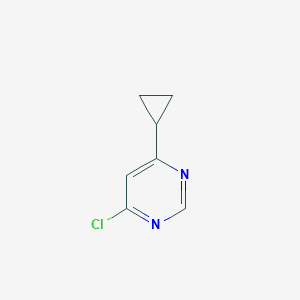

Synthesis of Quinoxaline Derivatives

- Field : Organic Chemistry .

- Application : Quinoxaline derivatives have diverse pharmacological activities. They are synthesized via many different methods of synthetic strategies .

- Method : One method involves the reductive cyclization of glycine derivatives with H2 in Raney Ni .

- Results : This process results in the formation of quinoxalinones .

-

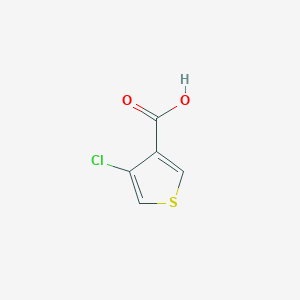

Production of Herbicides

- Field : Agricultural Chemistry .

- Application : Chloroacetic acid is used in the production of phenoxy herbicides .

- Method : This involves etherification with chlorophenols .

- Results : Herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid, and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are produced .

-

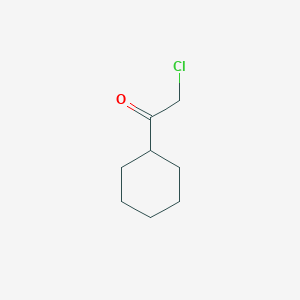

Production of Chloroacetanilide Herbicides

- Field : Agricultural Chemistry .

- Application : Chloroacetyl chloride, a derivative of chloroacetic acid, is used as an intermediate in the production of herbicides in the chloroacetanilide family .

- Method : The specific method of production is not mentioned .

- Results : Herbicides including metolachlor, acetochlor, alachlor, and butachlor are produced .

-

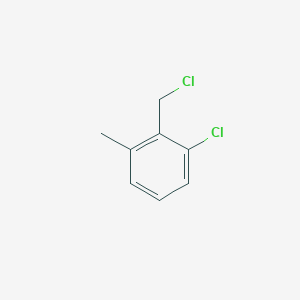

Synthesis of Indole Derivatives

- Field : Organic Chemistry .

- Application : Indoles are versatile nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds. They have significant biological and pharmaceutical activities .

- Method : One method involves the protonation of indole with strong acids such as hydrochloric acid, which protonates the C3 position more easily than the N atom. Then, N-acylation is performed between the protonated indole and chloroacetyl chloride .

- Results : This process results in the formation of 2-amino-4,5-dihydro-4 .

-

Production of Carboxymethyl Cellulose and Carboxymethyl Starch

-

Synthesis of Lidocaine

-

Synthesis of Various Heterocyclic Compounds

- Field : Organic Chemistry .

- Application : Indoles are frequently used in the synthesis of various organic compounds due to their biological and pharmaceutical activities .

- Method : One method involves the protonation of indole with strong acids such as hydrochloric acid, which protonates the C3 position more easily than the N atom. Then, N-acylation is performed between the protonated indole and chloroacetyl chloride .

- Results : This process results in the formation of 2-amino-4,5-dihydro-4 .

-

Production of Glyphosate and Dimethoate

-

Synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-5-chlorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5-chloro-4-[(2-chloroacetyl)amino]-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO4/c1-17-8-3-7(13-9(14)4-11)6(12)2-5(8)10(15)16/h2-3H,4H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGCJLVOIUZFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628037 | |

| Record name | 5-Chloro-4-(2-chloroacetamido)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid | |

CAS RN |

57645-26-8 | |

| Record name | 5-Chloro-4-(2-chloroacetamido)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

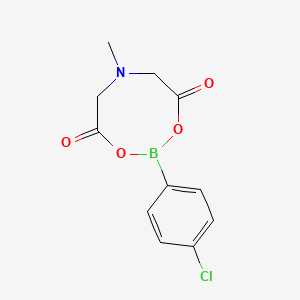

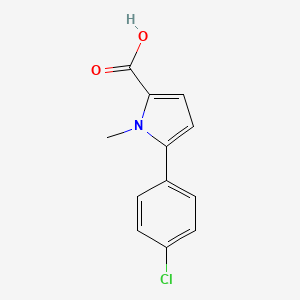

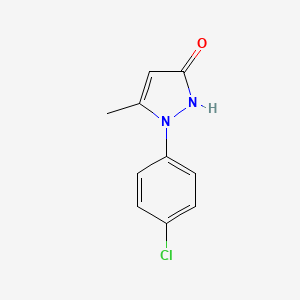

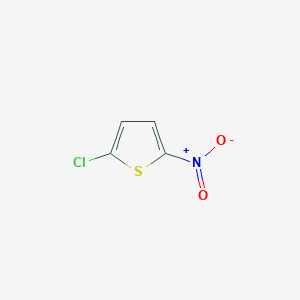

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)